VAL-083

Description

Dianhydrogalactitol is a bifunctional hexitol derivative with potential antineoplastic activity. Dianhydrogalactitol alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in disruption of DNA function and cell cycle arrest. (NCI04)

DIANHYDROGALACTITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

One of the cytotoxic dihalohexitols that alkylates and cross-links DNA via an epoxide group during all phases of the cell cycle, resulting in a disruption of DNA function and cell cycle arrest. It has antineoplastic activity and also causes bone marrow toxicity.

See also: Mitolactol (related).

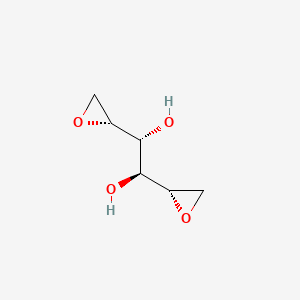

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJXZWCNVJTMK-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878831 | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Dianhydrogalactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23261-20-3 | |

| Record name | Dianhydrogalactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianhydrogalactitol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianhydrogalactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANHYDROGALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of VAL-083 in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that has demonstrated a distinct mechanism of action in the context of glioblastoma (GBM), the most aggressive primary brain tumor in adults. Its unique cytotoxic properties, particularly its ability to overcome resistance to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), have positioned it as a compound of significant interest. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning VAL-083's anti-glioblastoma activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: DNA Interstrand Cross-linking at N7-Guanine

VAL-083 exerts its cytotoxic effects primarily through the induction of DNA damage. As a bi-functional alkylating agent, it forms covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs).[1][2][3] Unlike TMZ and nitrosoureas, which predominantly alkylate the O6 position of guanine, VAL-083 uniquely targets the N7 position of guanine.[2][4] This distinction is critical as it circumvents the primary mechanism of TMZ resistance mediated by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT).[4][5] Tumors with an unmethylated MGMT promoter express high levels of the MGMT protein, which efficiently repairs O6-guanine alkylation, rendering TMZ ineffective. VAL-083's activity is independent of MGMT expression, making it a potential therapeutic option for a significant portion of GBM patients with unmethylated MGMT promoters.[4][6]

The formation of ICLs by VAL-083 poses a formidable challenge to the cell's DNA repair machinery. These lesions physically block DNA replication and transcription, ultimately leading to the generation of DNA double-strand breaks (DSBs).[2][3] The accumulation of irreparable DSBs triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis.

Cellular Response to VAL-083-Induced DNA Damage

Activation of the DNA Damage Response (DDR) Pathway

The presence of VAL-083-induced DSBs activates a complex signaling network known as the DNA Damage Response (DDR). This response is primarily orchestrated by two master kinases: Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[2][7] Upon sensing DSBs, ATM is activated and, in turn, phosphorylates a cascade of downstream effector proteins, including the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[2][8] Similarly, the ATR-Chk1 pathway is also activated in response to the replication stress caused by VAL-083-induced DNA lesions.[7][8][9] A key marker of DSBs, the phosphorylated histone variant H2AX (γH2AX), is also rapidly induced following VAL-083 treatment.[3]

dot

References

- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. The DNA damage/repair cascade in glioblastoma cell lines after chemotherapeutic agent treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. Dual treatment with Val-083 and AZD1775 shows potent anti-tumor activity in diffuse midline glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

VAL-083 Blood-Brain Barrier Permeability: A Technical Guide

A Comprehensive Analysis of Central Nervous System Penetration for Glioblastoma Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the blood-brain barrier (BBB) permeability of VAL-083 (dianhydrogalactitol), a first-in-class, bifunctional DNA alkylating agent under investigation for the treatment of glioblastoma (GBM) and other central nervous system (CNS) tumors. VAL-083's ability to effectively cross the BBB is a critical attribute for a CNS chemotherapeutic, and this document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows.

Executive Summary

VAL-083 is a small-molecule chemotherapeutic that has demonstrated the ability to readily cross the blood-brain barrier and accumulate in brain tumor tissue.[1][2][3] Clinical and preclinical studies have shown that VAL-083 reaches therapeutically relevant concentrations in the central nervous system. Pharmacokinetic data from clinical trials in GBM patients reveal that cerebrospinal fluid (CSF) concentrations of VAL-083 are at least as high as those in plasma.[4] Specifically, one study in newly diagnosed GBM patients reported a CSF to plasma ratio of 1.24 ± 0.35 two hours post-infusion.[5][6] Furthermore, the half-life of VAL-083 in the CSF is significantly longer than in plasma, suggesting sustained exposure in the CNS.[5][6] The mechanism of VAL-083's transport across the BBB is under investigation, with evidence suggesting a potential role for glucose transporters, given its structural similarity to hexitol sugars.[4][5] This efficient CNS penetration, combined with its distinct mechanism of action that circumvents common resistance pathways in GBM, positions VAL-083 as a promising agent for treating brain tumors.[1][7]

Data Presentation: Quantitative Analysis of VAL-083 BBB Permeability

The following tables summarize the key quantitative data from preclinical and clinical studies on the blood-brain barrier permeability and CNS pharmacokinetics of VAL-083.

| Parameter | Value | Species | Matrix | Study Type | Reference |

| CSF/Plasma Ratio | 1.24 ± 0.35 | Human | CSF/Plasma | Clinical | [5][6] |

| CSF Half-life (t½) | ~20 hours | Human | CSF | Clinical | [5][6] |

| Plasma Half-life (t½) | ~1-2 hours | Human | Plasma | Clinical | [8] |

| Peak CSF Concentration | Occurs at ~1-2 hours post-IV infusion | Human | CSF | Clinical | [4] |

Table 1: VAL-083 Pharmacokinetic Parameters in Human CNS

| Animal Model | Tumor Model | Key Findings | Reference |

| Rag2 Mice | Intracranial Human GBM Xenografts (U251 & BT74) | VAL-083 accumulates in brain tumor tissue and demonstrates efficacy in both temozolomide-sensitive and -resistant tumors. |

Table 2: Summary of Preclinical In Vivo Studies Demonstrating VAL-083 Brain Accumulation

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of VAL-083's BBB permeability are provided below. Where specific protocols for VAL-083 are not publicly available, representative protocols for analogous studies are presented.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method for assessing the permeability of a compound across an in vitro BBB model, often using a transwell system with brain endothelial cells.

Objective: To determine the rate and extent of VAL-083 transport across a cellular model of the blood-brain barrier.

Materials:

-

Human cerebral microvascular endothelial cells (hCMEC/D3) or primary porcine brain endothelial cells.

-

Astrocyte-conditioned medium or co-culture with primary astrocytes.

-

Transwell inserts (e.g., 0.4 µm pore size).

-

Cell culture medium (e.g., EBM-2 supplemented with growth factors).

-

VAL-083 standard.

-

Lucifer yellow or another paracellular marker.

-

LC-MS/MS system for quantification.

Protocol:

-

Cell Seeding: Seed brain endothelial cells on the apical side of the Transwell inserts. For co-culture models, seed astrocytes on the basolateral side of the well.

-

Model Maturation: Culture the cells for several days to allow for the formation of a tight monolayer, mimicking the BBB.

-

Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring transendothelial electrical resistance (TEER) and the permeability to a paracellular marker like Lucifer yellow.

-

Permeability Assay:

-

Add VAL-083 at a known concentration to the apical (donor) chamber.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Immediately replace the collected volume with fresh medium.

-

-

Sample Analysis: Quantify the concentration of VAL-083 in the collected samples using a validated LC-MS/MS method.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of VAL-083 accumulation in the receiver chamber.

-

A is the surface area of the Transwell membrane.

-

C0 is the initial concentration of VAL-083 in the donor chamber.

-

In Vivo Rodent Brain Tissue Distribution Study

This protocol outlines a typical in vivo study to determine the concentration of VAL-083 in the plasma, brain, and tumor tissue of a rodent model.

Objective: To quantify the distribution of VAL-083 to the brain and brain tumor tissue following systemic administration.

Animal Model:

-

Immunocompromised mice (e.g., Rag2 or nude mice).

-

Intracranial implantation of human glioblastoma cells (e.g., U251).

Protocol:

-

Tumor Implantation: Surgically implant human GBM cells into the brains of the mice. Allow tumors to establish for a specified period.

-

Drug Administration: Administer VAL-083 to the tumor-bearing mice via a clinically relevant route (e.g., intravenous injection).

-

Sample Collection: At predetermined time points post-administration (e.g., 1, 2, 4, 8, 24 hours), euthanize cohorts of mice.

-

Tissue Harvesting:

-

Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Excise the brain. Dissect the tumor tissue from the surrounding normal brain tissue.

-

-

Tissue Homogenization and Extraction:

-

Weigh the brain and tumor tissue samples.

-

Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate VAL-083 from the tissue homogenate.

-

-

Sample Analysis: Quantify the concentration of VAL-083 in plasma, brain homogenate, and tumor homogenate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the brain-to-plasma and tumor-to-plasma concentration ratios at each time point.

Quantification of VAL-083 in Biological Matrices by LC-MS/MS

This protocol provides a general framework for the development and validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for VAL-083 quantification.

Objective: To accurately and precisely measure the concentration of VAL-083 in plasma, CSF, and brain tissue homogenates.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Method Development:

-

Sample Preparation: Optimize a protein precipitation and/or extraction method to efficiently recover VAL-083 from the biological matrix and remove interfering substances.

-

Chromatographic Separation: Develop a gradient elution method using a suitable C18 column to achieve good separation of VAL-083 from matrix components.

-

Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., ion source conditions, collision energy) for sensitive and specific detection of VAL-083 using multiple reaction monitoring (MRM).

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Glucose Transporter Substrate Assay

This protocol describes an in vitro assay to investigate whether VAL-083 is a substrate for glucose transporters like GLUT1.

Objective: To determine if VAL-083 is transported by specific glucose transporters.

Materials:

-

Cell line with known expression of the glucose transporter of interest (e.g., HEK293 cells overexpressing GLUT1).

-

VAL-083.

-

Known substrate of the transporter (e.g., D-glucose) as a positive control.

-

Known inhibitor of the transporter (e.g., BAY-876 for GLUT1) to confirm specificity.

-

LC-MS/MS for VAL-083 quantification.

Protocol:

-

Cell Culture: Culture the cells expressing the glucose transporter.

-

Uptake Assay:

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with VAL-083 at various concentrations and for different time periods.

-

To determine specificity, perform parallel incubations in the presence of the transporter inhibitor or a high concentration of the natural substrate.

-

-

Cell Lysis and Analysis:

-

Wash the cells to remove extracellular VAL-083.

-

Lyse the cells to release the intracellular contents.

-

Quantify the intracellular concentration of VAL-083 using LC-MS/MS.

-

-

Data Analysis: Compare the uptake of VAL-083 in the presence and absence of the inhibitor/competing substrate to determine if it is a substrate of the transporter.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to VAL-083's interaction with the blood-brain barrier.

Caption: Mechanism of VAL-083 crossing the blood-brain barrier.

References

- 1. Development and validation of an ultra-performance liquid chromatography with tandem mass spectrometry method for determination of soluble repulsive guidance molecule A in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized protein extraction from cryopreserved brain tissue samples - Biospecimen Research Database [brd.nci.nih.gov]

- 3. onclive.com [onclive.com]

- 4. youtube.com [youtube.com]

- 5. KS03.5.A EVALUATION OF VAL-083 IN GBM AGILE, A PHASE 3 REGISTRATION PLATFORM TRIAL FOR NEWLY DIAGNOSED AND RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. delmarpharma.com [delmarpharma.com]

- 8. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of VAL-083: A Technical Guide to its MGMT-Independent Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated a unique mechanism of cytotoxicity independent of O6-methylguanine-DNA methyltransferase (MGMT), a key resistance mechanism to standard-of-care temozolomide (TMZ) in glioblastoma (GBM). This technical guide provides an in-depth exploration of the core mechanisms underlying VAL-083's therapeutic action, supported by a compilation of preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways. VAL-083's ability to induce interstrand cross-links at the N7 position of guanine, leading to irreparable DNA double-strand breaks, cell cycle arrest, and apoptosis, positions it as a promising agent for overcoming chemoresistance in GBM and other challenging malignancies.

Introduction: Overcoming Temozolomide Resistance in Glioblastoma

Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors. The standard-of-care chemotherapy, temozolomide (TMZ), is an alkylating agent that induces cytotoxicity by methylating DNA, primarily at the O6 position of guanine. However, the efficacy of TMZ is often limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT removes the methyl adducts from the O6 position of guanine, thereby repairing the DNA damage and conferring resistance to TMZ. A significant portion of GBM patients exhibit an unmethylated MGMT promoter, leading to high MGMT expression and poor response to TMZ.[1][2]

VAL-083 has emerged as a potential solution to this challenge. It is a small molecule that readily crosses the blood-brain barrier and exerts its cytotoxic effects through a mechanism distinct from that of TMZ, rendering it active in MGMT-proficient, TMZ-resistant GBM cells.[1][3][4] This guide will dissect the molecular intricacies of VAL-083's action.

Mechanism of Action: N7-Guanine Alkylation and DNA Double-Strand Breaks

Unlike TMZ, VAL-083 is a bifunctional alkylating agent that primarily targets the N7 position of guanine in DNA.[4][5][6] This action leads to the formation of interstrand cross-links (ICLs), which are highly toxic DNA lesions that covalently link the two strands of the DNA double helix.[3][5]

The formation of these ICLs physically obstructs essential cellular processes such as DNA replication and transcription. During the S-phase of the cell cycle, when the DNA replication machinery encounters an ICL, it stalls, leading to the collapse of the replication fork and the generation of DNA double-strand breaks (DSBs).[7][8] These DSBs are critical, irreparable lesions that trigger downstream signaling pathways, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[7][9]

dot

Caption: VAL-083 induces DNA damage through N7-guanine alkylation, leading to apoptosis.

Signaling Pathways Activated by VAL-083

The DSBs induced by VAL-083 activate a complex signaling network known as the DNA Damage Response (DDR). This response is orchestrated by sensor proteins that recognize the DNA lesions, which in turn activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[1]

Activated ATM and ATR phosphorylate a multitude of downstream effector proteins that mediate the cellular response to DNA damage. Key events include:

-

Cell Cycle Arrest: The DDR pathway activates checkpoint kinases Chk1 and Chk2, which in turn inhibit the activity of Cdc25 phosphatases. This leads to the accumulation of phosphorylated, inactive cyclin-dependent kinases (CDKs) and subsequent arrest of the cell cycle, predominantly in the G2/M phase.[7] This arrest provides the cell with time to repair the DNA damage; however, the damage induced by VAL-083 is often too severe to be repaired.

-

Apoptosis Induction: If the DNA damage is extensive and irreparable, the DDR pathway can trigger apoptosis. This can occur through both p53-dependent and p53-independent mechanisms.[9] In p53-proficient cells, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins.

dot

Caption: VAL-083 triggers the DNA damage response, leading to cell cycle arrest and apoptosis.

Quantitative Preclinical Data

The MGMT-independent cytotoxicity of VAL-083 has been demonstrated across a panel of GBM cell lines.

| Cell Line | MGMT Promoter Status | MGMT Protein Expression | VAL-083 IC50 (µM) | Temozolomide IC50 (µM) |

| U251 | Methylated | Low | ~2.5 | ~10.0 |

| SF188 | Methylated | Low | ~2.5 | >100 |

| T98G | Unmethylated | High | <5 | >100 |

| BT74 | Unmethylated | High | ~5.0 | >100 |

Note: IC50 values are approximate and can vary between experiments. Data synthesized from multiple sources.

Detailed Experimental Protocols

Cell Viability Assay

dotdot digraph "Cell_Viability_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Cell Viability Assay Workflow", rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes Start [label="Start: Seed GBM cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with varying concentrations of VAL-083", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate for 72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Add viability reagent (e.g., WST-1, MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 1-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure absorbance/fluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Incubation; Incubation -> Reagent; Reagent -> Incubation2; Incubation2 -> Measurement; Measurement -> Analysis; Analysis -> End; }

References

- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 2. CTNI-76. PHASE 2 CLINICAL TRIAL OF VAL-083 IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Inhibition of DNA Repair in Combination with Temozolomide or Dianhydrogalactiol Overcomes Temozolomide-Resistant Glioma Cells | MDPI [mdpi.com]

- 8. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of VAL-083 on Cancer Stem Cell Populations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated significant cytotoxic activity against glioblastoma (GBM), including the highly resilient and tumorigenic cancer stem cell (CSC) subpopulation. This technical guide provides a comprehensive overview of the mechanism of action of VAL-083, its efficacy against GBM CSCs, detailed experimental protocols for assessing its activity, and a review of the key signaling pathways involved. VAL-083's ability to cross the blood-brain barrier and its distinct mechanism, which is independent of O6-methylguanine-DNA-methyltransferase (MGMT) expression, positions it as a promising therapeutic agent for overcoming chemoresistance in GBM.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, characterized by a high degree of cellular heterogeneity and the presence of cancer stem cells (CSCs). These CSCs are implicated in tumor initiation, therapeutic resistance, and recurrence. Standard-of-care chemotherapy with temozolomide (TMZ) is often ineffective, particularly in patients with unmethylated MGMT promoter status, which leads to robust DNA repair and chemoresistance.

VAL-083 presents a novel therapeutic strategy by inducing DNA damage through a mechanism distinct from that of TMZ. It forms interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks and subsequent cell death.[1][2] This activity has been shown to be effective against TMZ-resistant GBM cancer stem cells.[2]

Quantitative Data on VAL-083's Effect on Glioblastoma Stem Cells

VAL-083 has been shown to inhibit the proliferation of a panel of eight different glioblastoma stem cell (GSC) lines.[3][4] The half-maximal inhibitory concentration (IC50) for these GSC lines ranges from 200 to 2000 nM, indicating potent anti-cancer activity against this critical cell population.[3][4]

| Cell Line Type | Assay | Endpoint | VAL-083 Concentration | Result | Reference |

| Glioblastoma Stem Cells (8 lines) | WST-1 Assay | Cell Viability (IC50) | 200 - 2000 nM | Inhibition of GSC growth | [3][4] |

| Glioblastoma Stem Cells (8 lines) | Neurosphere Formation Assay | Inhibition of neurosphere formation | Not specified | Inhibition observed | [3][4] |

| Paired CSC and non-CSC cultures | Cell Viability/Cell Cycle Analysis | Measurable effect | 1-5 µM | Similar response in both populations | [5] |

Experimental Protocols

Cell Viability Assessment using WST-1 Assay

This protocol is adapted from studies evaluating the effect of VAL-083 on GSC viability.[3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of VAL-083 in glioblastoma stem cell lines.

Materials:

-

Glioblastoma stem cell (GSC) lines

-

Neurobasal medium supplemented with B27, N2, human recombinant EGF, and human recombinant bFGF

-

VAL-083

-

96-well plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture GSCs as neurospheres in supplemented Neurobasal medium.

-

Dissociate neurospheres into a single-cell suspension.

-

Seed the GSC suspension into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

-

VAL-083 Treatment:

-

Prepare serial dilutions of VAL-083 in culture medium.

-

Add 100 µL of the VAL-083 dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only wells as a control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting a dose-response curve.

-

Neurosphere Formation Assay

This protocol assesses the impact of VAL-083 on the self-renewal capacity of GSCs.[3][4]

Objective: To evaluate the inhibitory effect of VAL-083 on the formation of neurospheres by GSCs.

Materials:

-

Glioblastoma stem cell (GSC) lines

-

Neurobasal medium supplemented with B27, N2, human recombinant EGF, and human recombinant bFGF

-

VAL-083

-

Low-adhesion 6-well plates

-

Microscope

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of GSCs.

-

Seed the cells in low-adhesion 6-well plates at a low density (e.g., 500 cells/mL) in supplemented Neurobasal medium containing various concentrations of VAL-083 or vehicle control.

-

-

Incubation:

-

Incubate the plates for 7-14 days at 37°C in a humidified atmosphere with 5% CO2 to allow for neurosphere formation.

-

-

Neurosphere Quantification:

-

Count the number of neurospheres with a diameter greater than 50 µm in each well using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of neurosphere formation in VAL-083-treated wells relative to the vehicle-treated control.

-

Signaling Pathways and Mechanism of Action

Primary Mechanism: DNA Damage

The primary anti-cancer mechanism of VAL-083 involves the induction of DNA damage. As a bifunctional alkylating agent, it creates interstrand cross-links at the N7 position of guanine.[1][2] This damage is difficult for cancer cells to repair and ultimately leads to DNA double-strand breaks, cell cycle arrest, and apoptosis.[6] A key advantage of VAL-083 is that its cytotoxic activity is independent of the DNA repair protein MGMT, which is a major mechanism of resistance to temozolomide.[1]

Caption: VAL-083's primary mechanism of inducing DNA damage.

Novel Mechanism: Downregulation of BRD4

Recent studies have uncovered a novel aspect of VAL-083's mechanism of action in GSCs: the downregulation of Bromodomain-containing protein 4 (BRD4).[3][4] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes and the maintenance of cancer stem cell phenotypes. By downregulating BRD4, VAL-083 can disrupt these essential cellular processes, leading to the inhibition of GSC proliferation and self-renewal.[3][4] The precise signaling cascade linking VAL-083-induced DNA damage to BRD4 downregulation is an area of ongoing investigation.

Caption: Postulated pathway of VAL-083-induced BRD4 downregulation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of VAL-083 against glioblastoma stem cells in a preclinical setting.

References

- 1. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSIG-02. VAL-083 INHIBITS PROLIFERATION OF A PANEL OF EIGHT GLIOBLASTOMA STEM CELL LINES: DOWNREGULATION OF BDR4 AS A NOVEL ANTI-NEOPLASTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. ET-18: VAL-083 IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

VAL-083: A Technical Guide to its Mechanism of Action in Inducing DNA Double-Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated significant potential in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer.[1][2] Its unique mechanism of action, which circumvents common resistance pathways to standard-of-care therapies, makes it a compelling candidate for further investigation and development. This technical guide provides an in-depth exploration of VAL-083's core mechanism in inducing DNA double-strand breaks (DSBs), the subsequent cellular responses, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Induction of DNA Double-Strand Breaks

VAL-083 exerts its cytotoxic effects through a distinct mechanism that differentiates it from other alkylating agents like temozolomide (TMZ), the current standard of care for GBM. The primary mode of action involves the induction of interstrand cross-links (ICLs) in the DNA.

Specifically, VAL-083 targets the N7 position of guanine residues, leading to the formation of these ICLs.[3][4][5] This cross-linking prevents the separation of the DNA strands, which is essential for DNA replication and transcription. When the cell attempts to replicate its DNA, the presence of these ICLs leads to stalled replication forks and the subsequent generation of highly cytotoxic DNA double-strand breaks (DSBs).[6][7] This process is independent of the O6-methylguanine-DNA methyltransferase (MGMT) enzyme, a key DNA repair protein that is a primary mechanism of resistance to TMZ.[8][9]

The induction of DSBs by VAL-083 is a critical event that triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[6]

Signaling Pathways and Cellular Responses

The formation of VAL-083-induced DSBs activates the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cellular responses to maintain genomic integrity.

dot

References

- 1. youtube.com [youtube.com]

- 2. delmarpharma.com [delmarpharma.com]

- 3. CTNI-76. PHASE 2 CLINICAL TRIAL OF VAL-083 IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma (GBM).[1][2][3][4] Its mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cell death.[2][3][5][6] Notably, the cytotoxic activity of VAL-083 appears to be independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to standard-of-care temozolomide (B1682018) in GBM patients.[1][4][6] This technical guide provides an in-depth overview of the in vivo pharmacokinetics of VAL-083, compiling data from various clinical studies, detailing experimental protocols, and visualizing key pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of VAL-083 observed in human clinical trials. These studies demonstrate that VAL-083 exhibits dose-dependent linear systemic exposure.[1][7]

Table 1: Plasma Pharmacokinetic Parameters of VAL-083

| Dose Level | Average Cmax (ng/mL) | Plasma Terminal Half-life (hours) | Study Population | Clinical Trial Identifier |

| 20 mg/m²/day | 266 | 1-2 | Recurrent Glioblastoma | NCT01478178[8] |

| 30 mg/m²/day | - | ~0.8 | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5] |

| 40 mg/m²/day | 781 | 1-2 | Recurrent Glioblastoma | NCT01478178[1] |

Table 2: Cerebrospinal Fluid (CSF) Penetration of VAL-083

| Observation | Time Point | Study Population | Clinical Trial Identifier |

| CSF levels were at least as high as plasma levels. | 2 hours post-infusion | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5][9] |

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical trials. The general methodologies employed in these studies are outlined below.

Phase 1/2 Study in Recurrent Glioblastoma (NCT01478178)

-

Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2 study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of VAL-083 in patients with recurrent malignant glioma.[1][10]

-

Patient Population: Patients with recurrent GBM who had previously undergone surgery, radiation, and failed both temozolomide and bevacizumab were enrolled.[1]

-

Dosing Regimen: VAL-083 was administered intravenously on days 1, 2, and 3 of a 21-day cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m²/day to 50 mg/m²/day.[1] The MTD was confirmed at 40 mg/m²/day.[1]

-

Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1, 2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]

-

Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive bioanalytical methods such as LC-MS/MS were utilized to quantify VAL-083 concentrations in plasma.[8]

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate parameters including Cmax, Tmax, AUC, elimination half-life, drug clearance, mean residence time, and volume of distribution.[10]

Phase 2 Study in Newly Diagnosed MGMT-Unmethylated Glioblastoma (NCT03050736)

-

Study Design: A Phase 2 study to evaluate the safety and tolerability of VAL-083 administered concurrently with radiation therapy.[5] The study included a dose-escalation stage followed by an expansion phase.[5][11]

-

Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]

-

Dosing Regimen: VAL-083 was administered at 20, 30, or 40 mg/m²/day for 3 days every 21 days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5][11] The dose for the expansion phase was 30 mg/m²/day.[5][11]

-

Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both plasma and cerebrospinal fluid to determine drug levels.[9]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using noncompartmental analysis.[9] This included the calculation of AUC, total oral body clearance (CL/F), mean residence time (MRT), apparent volume of distribution (Vz), terminal elimination rate constant (λz), and terminal elimination half-life (T1/2).[9]

Visualizations

VAL-083 Mechanism of Action and DNA Damage Response

The following diagram illustrates the proposed mechanism of action of VAL-083, leading to DNA damage and cell cycle arrest.

References

- 1. ascopubs.org [ascopubs.org]

- 2. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYST-11 PHASE 2 STUDY OF VAL-083 AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. DelMar Pharmaceuticals Presents Promising VAL-083 Interim Data from GBM Clinical Trial at ASCO [prnewswire.com]

- 8. delmarpharma.com [delmarpharma.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. CTNI-76. PHASE 2 CLINICAL TRIAL OF VAL-083 IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]

VAL-083 in Early-Stage Ovarian Cancer: A Technical Whitepaper

A Deep Dive into Preclinical Research for Scientists and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on VAL-083 (dianhydrogalactitol) for the treatment of ovarian cancer, with a particular focus on its potential in platinum-resistant and recurrent disease. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence and the development of resistance to standard platinum-based chemotherapies. VAL-083, a first-in-class, bifunctional DNA-targeting agent, has emerged as a promising therapeutic candidate due to its distinct mechanism of action that allows it to overcome common chemoresistance pathways.[1][2] This whitepaper will detail the preclinical data, mechanism of action, and experimental protocols related to the early-stage investigation of VAL-083 in ovarian cancer.

Mechanism of Action

VAL-083 is a small molecule that readily crosses cellular membranes to exert its cytotoxic effects. Its mechanism is distinct from that of platinum-based agents, which primarily form intrastrand DNA adducts.[3]

Key Features of VAL-083's Mechanism of Action:

-

DNA Interstrand Cross-links: VAL-083 induces interstrand cross-links at the N7 position of guanine.[1][2][3]

-

Induction of Double-Strand Breaks: These cross-links lead to DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[1][2]

-

Activation of Homologous Recombination: The cellular response to these DSBs involves the activation of the homologous recombination (HR) DNA repair pathway.[1][2]

-

Independence from p53 and MMR Pathways: Importantly, the cytotoxic activity of VAL-083 has been shown to be independent of the p53 tumor suppressor protein status and the mismatch repair (MMR) pathway, both of which are common mechanisms of platinum resistance.[3][4][5]

This unique mechanism suggests that VAL-083 could be effective in ovarian cancer patient populations that have developed resistance to platinum-based therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 5. DelMar Pharmaceuticals Presents Poster at AACR's Ovarian Cancer Special Conference on the Mechanistic Rationale for VAL-083 Overcoming Treatment Resistance in Ovarian Cancer [prnewswire.com]

Methodological & Application

Application Notes and Protocols for Preparing VAL-083 Stock Solution in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (Dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that has demonstrated cytotoxic activity against a variety of tumor types.[1][2] Its mechanism of action involves the induction of inter-strand DNA cross-links at the N7-position of guanine, which leads to DNA double-strand breaks and ultimately, apoptosis.[3][4][5] A key feature of VAL-083 is its ability to readily cross the blood-brain barrier.[1][3] For in vitro studies, proper preparation of a VAL-083 stock solution is crucial for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving VAL-083 for cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and use of VAL-083 stock solutions.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of VAL-083 is essential for its effective use in research.

| Property | Value |

| Chemical Name | Dianhydrogalactitol |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | White to off-white solid |

| Solubility in DMSO | 29 mg/mL (198.43 mM)[6] |

| Storage (as solid) | -20°C |

Mechanism of Action: DNA Alkylation

VAL-083 exerts its cytotoxic effects through a distinct mechanism of DNA alkylation.

Caption: Mechanism of action of VAL-083.

Experimental Protocols

Materials

-

VAL-083 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol for Preparing a 100 mM VAL-083 Stock Solution

-

Preparation: In a biological safety cabinet, ensure all materials are sterile.

-

Weighing: Carefully weigh 14.61 mg of VAL-083 powder and transfer it to a sterile amber vial.

-

Dissolution: Add 1.0 mL of sterile DMSO to the vial containing the VAL-083 powder.

-

Mixing: Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present. The solution should be clear and colorless.

-

Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions for Cell Culture

-

Thawing: Thaw a single aliquot of the 100 mM VAL-083 stock solution at room temperature.

-

Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration. It is critical to maintain the final DMSO concentration in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the VAL-083 treated cells.

Example Dilution for a 10 µM final concentration in 1 mL of medium:

-

Add 0.1 µL of the 100 mM stock solution to 999.9 µL of cell culture medium.

-

The final DMSO concentration will be 0.1%.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using VAL-083 in cell culture experiments.

Caption: Workflow for VAL-083 solution preparation.

Safety and Handling Precautions

VAL-083 is a cytotoxic agent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling VAL-083 powder and solutions.

-

Engineering Controls: All handling of VAL-083 powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet.

-

Waste Disposal: Dispose of all waste materials contaminated with VAL-083 (e.g., pipette tips, tubes, gloves) in accordance with institutional and local regulations for hazardous chemical waste.

Recommended Working Concentrations

The optimal working concentration of VAL-083 will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 for each cell line.

| Cell Line Type | Reported Effective Concentration Range |

| Glioblastoma (GBM) | 1-5 µM[7] |

| Various Cancer Cell Lines | IC50 values are often below 5 µM |

Note: These are general ranges, and the optimal concentration should be empirically determined for your specific experimental system.

Conclusion

This document provides a comprehensive guide for the preparation of VAL-083 stock solutions in DMSO for use in cell culture experiments. Adherence to these protocols and safety guidelines will help ensure the generation of reliable and reproducible data in your research endeavors.

References

- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. delmarpharma.com [delmarpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. ACTR-50. CLINICAL TRIALS WITH DIANHYDROGALACTITOL (VAL-083) IN MGMT-UNMETHYLATED GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P11.41.B PHASE 2 STUDY OF VAL-083 AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM: CASE STUDY REPORTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. ET-18: VAL-083 IS A NOVEL N7 ALKYLATING AGENT THAT INHIBITS THE GROWTH OF GLIOMA STEM AND NON-STEM CULTURES, INCLUDING TEMOZOLOMIDE-RESISTANT LINES - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: VAL-083 Dosage for In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA alkylating agent that readily crosses the blood-brain barrier.[1][2] Its mechanism of action, which involves inducing interstrand cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cancer cell death.[1][3] This activity is notably independent of the O6-methylguanine-DNA methyltransferase (MGMT) status, a common mechanism of resistance to standard glioblastoma (GBM) therapies like temozolomide.[1] These characteristics make VAL-083 a compound of significant interest for preclinical and clinical investigation in aggressive brain tumors such as glioblastoma.

These application notes provide a detailed overview of recommended dosages, experimental protocols, and the underlying signaling pathway of VAL-083 for use in in vivo mouse xenograft models, particularly for glioblastoma.

Quantitative Data Summary

The following table summarizes the reported dosages and administration schedules for VAL-083 in a glioblastoma mouse xenograft model.

| Parameter | Details | Reference |

| Animal Model | Rag2 Mice | |

| Tumor Model | Intracranial Human Glioblastoma Xenografts (U251 & BT74) | |

| VAL-083 Dosages | 3 mg/kg, 3.5 mg/kg, 4 mg/kg | |

| Administration Route | Intraperitoneal (i.p.) Injection | |

| Treatment Schedule | Monday, Wednesday, Friday for 3 weeks | |

| Vehicle | Sterile Saline or Phosphate-Buffered Saline (PBS) | Inferred from high water solubility[4] |

Experimental Protocols

VAL-083 Formulation for Intraperitoneal Injection

Materials:

-

VAL-083 (Dianhydrogalactitol) powder

-

Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Sterile Saline) or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile syringes (1 mL, 5 mL)

-

Sterile needles (e.g., 27-gauge)

-

0.22 µm sterile syringe filter

Procedure:

-

Reconstitution of VAL-083:

-

Based on its high water solubility, VAL-083 can be dissolved directly in sterile saline or PBS.[4]

-

Aseptically weigh the required amount of VAL-083 powder.

-

In a sterile conical tube, add the desired volume of sterile saline or PBS to the VAL-083 powder to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of VAL-083 in 10 mL of vehicle.

-

Gently vortex or swirl the tube until the VAL-083 is completely dissolved. The solution should be clear and free of particulates.

-

-

Preparation of Final Dosing Solution:

-

Calculate the required volume of the VAL-083 stock solution based on the desired final concentration for injection and the total volume needed for the study cohort.

-

Dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., 0.3 mg/mL, 0.35 mg/mL, or 0.4 mg/mL for the respective dosages in a typical injection volume of 10 mL/kg).

-

Sterile filter the final dosing solution using a 0.22 µm syringe filter into a sterile container.

-

-

Storage:

-

It is recommended to prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C and protect from light. Ascertain the stability of the solution under these conditions as per internal laboratory standards.

-

Intracranial Glioblastoma Xenograft Model

Materials:

-

Human glioblastoma cell lines (e.g., U87-MG, U251) cultured in appropriate media

-

Immunocompromised mice (e.g., Rag2, athymic nude mice), 6-8 weeks old

-

Stereotactic apparatus

-

Anesthesia machine with isoflurane

-

Hamilton syringe with a 30-gauge needle

-

Surgical tools (scalpel, forceps, etc.)

-

Betadine and 70% ethanol

-

Buprenorphine or other approved analgesic

Procedure:

-

Cell Preparation:

-

Culture glioblastoma cells to ~80% confluency.

-

Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

-

Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL for a typical injection of 2.5 x 10^5 cells in 5 µL. Keep cells on ice.

-

-

Stereotactic Implantation:

-

Anesthetize the mouse using isoflurane.

-

Secure the mouse in the stereotactic frame.

-

Prepare the surgical site by shaving the fur and sterilizing the scalp with betadine and 70% ethanol.

-

Make a small incision in the scalp to expose the skull.

-

Using the stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Inject the cell suspension (e.g., 5 µL) over several minutes to minimize backflow.

-

Slowly retract the needle and seal the burr hole with bone wax.

-

Suture or apply surgical glue to close the scalp incision.

-

Administer post-operative analgesics as per the approved animal protocol.

-

Tumor Growth and Animal Welfare Monitoring

Procedure:

-

Tumor Growth Monitoring (for subcutaneous models):

-

For subcutaneous models, tumor growth is typically monitored 2-3 times per week using calipers.

-

Measure the length (L) and width (W) of the tumor.

-

Calculate the tumor volume using a standard formula, such as:

-

Volume = (L x W²) / 2

-

Volume = π/6 x L x W x W

-

-

-

Animal Welfare Monitoring (for intracranial models):

-

Monitor the mice daily for clinical signs of tumor progression and general well-being.

-

Record body weight at least twice a week. A significant weight loss (e.g., >15-20%) can be a humane endpoint.

-

Observe for neurological signs such as lethargy, ataxia, seizures, and head tilting.

-

Monitor general appearance, including posture, fur condition, and activity levels.

-

Follow the institution's approved animal care and use protocol for humane endpoints.

-

Visualizations

Experimental Workflow

Caption: Workflow for VAL-083 in vivo mouse xenograft studies.

VAL-083 Signaling Pathway

Caption: VAL-083 induced DNA damage and cell cycle arrest pathway.

Disclaimer

This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with approved protocols from the institution's Animal Care and Use Committee and in compliance with all relevant regulations and guidelines. The specific dosages and protocols may require optimization for different cell lines and animal models.

References

- 1. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dianhydrogalactitol Overcomes Multiple Temozolomide Resistance Mechanisms in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Determining the Optimal Concentration of VAL-083 in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, bifunctional DNA alkylating agent that readily crosses the blood-brain barrier.[1][2] Its mechanism of action involves inducing interstrand cross-links at the N7 position of guanine, leading to DNA double-strand breaks, cell cycle arrest at the S/G2 phase, and subsequent cancer cell death.[1][2] Notably, the cytotoxic activity of VAL-083 is independent of O6-methylguanine-DNA methyltransferase (MGMT) expression, a common mechanism of resistance to other alkylating agents like temozolomide.[2] These characteristics make VAL-083 a promising therapeutic agent for various cancers, particularly glioblastoma (GBM).

These application notes provide a comprehensive guide for determining the optimal concentration of VAL-083 for in vitro cell viability assays. Included are summaries of effective concentrations in various cancer cell lines, detailed experimental protocols, and a visualization of the key signaling pathways affected by VAL-083.

Data Presentation: Effective Concentrations of VAL-083

The optimal concentration of VAL-083 for cell viability assays is cell-line dependent. The following table summarizes the 50% inhibitory concentration (IC50) values reported for VAL-083 in different cancer cell lines, providing a starting point for experimental design.

| Cancer Type | Cell Line(s) | Assay Type | Reported IC50 Range | Citation(s) |

| Glioblastoma Stem Cells (GSCs) | Panel of eight patient-derived GSC lines | WST-1 | 200 nM - 2000 nM | [3] |

| Lung Cancer | H2122, H1792, H23, A549 | Not specified | 3.06 µM - 25.7 µM | |

| Prostate Cancer | PC3, LNCaP | Not specified | 3.06 µM - 25.7 µM | |

| Diffuse Midline Glioma (DMG) | Patient-derived DMG cell lines | CellTiter-Glo | 0.69 µM - 4.38 µM |

Experimental Protocols

This section provides detailed protocols for two common colorimetric cell viability assays: the MTT and WST-1 assays. These protocols are adapted for the evaluation of VAL-083 cytotoxicity.

General Considerations Before Starting:

-

Cell Seeding Density: The optimal seeding density depends on the proliferation rate of the cell line and the duration of the assay. It is crucial to ensure that the cells in the control wells do not become over-confluent during the experiment. A preliminary experiment to determine the optimal seeding density is highly recommended.[4] For many cancer cell lines, a starting density of 5,000 - 10,000 cells per well in a 96-well plate is appropriate for a 72-hour incubation period.[5]

-

VAL-083 Preparation: Prepare a concentrated stock solution of VAL-083 in a suitable solvent, such as sterile water or DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations immediately before use.

-

Controls: Include appropriate controls in each experiment:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve VAL-083.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium without cells to measure background absorbance.

-

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

VAL-083

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

-

-

VAL-083 Treatment:

-

Prepare serial dilutions of VAL-083 in a complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the VAL-083 dilutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator. A 72-hour incubation is a common starting point.[5][6]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is another colorimetric method to assess cell viability. In contrast to MTT, the formazan product of WST-1 is water-soluble, simplifying the protocol by eliminating the solubilization step.

Materials:

-

VAL-083

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile culture plates

-

WST-1 reagent

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Follow the same procedure as described in the MTT assay protocol (Step 1).

-

-

VAL-083 Treatment:

-

Follow the same procedure as described in the MTT assay protocol (Step 2).

-

-

WST-1 Addition and Incubation:

-

After the treatment period, add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary between cell lines and should be determined empirically.

-

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute.

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the optimal concentration of VAL-083 using a cell viability assay.

Caption: A flowchart of the key steps in a VAL-083 cell viability experiment.

VAL-083 Signaling Pathway

VAL-083 exerts its cytotoxic effects by inducing DNA damage, which in turn activates cell cycle checkpoints and apoptotic pathways. The following diagram outlines the key molecular events following VAL-083 treatment.

Caption: VAL-083's mechanism of action leading to cell death.

References

- 1. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CSIG-02. VAL-083 INHIBITS PROLIFERATION OF A PANEL OF EIGHT GLIOBLASTOMA STEM CELL LINES: DOWNREGULATION OF BDR4 AS A NOVEL ANTI-NEOPLASTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for VAL-083 in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for the investigational drug VAL-083 (dianhydrogalactitol) in preclinical animal studies, with a focus on glioblastoma multiforme (GBM). VAL-083 is a first-in-class, small-molecule chemotherapeutic that readily crosses the blood-brain barrier. Its unique mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cancer cell death. This activity is independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, which is a common mechanism of resistance to standard-of-care temozolomide (TMZ) in GBM.

Data Presentation: Quantitative Summary of Preclinical Dosing

The following tables summarize the dosing schedules for VAL-083 in preclinical animal models as reported in various studies.

Table 1: VAL-083 Monotherapy Dosing in Glioblastoma (GBM) Xenograft Mouse Models

| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Reference |

| Rag2 Mice | Intracranial Human GBM Xenografts (U251 - TMZ-sensitive) | Intraperitoneal (i.p.) | 3 mg/kg, 4 mg/kg, 5 mg/kg | Monday, Wednesday, Friday for 3 weeks | |

| Rag2 Mice | Intracranial Human GBM Xenografts (BT74 - TMZ-resistant) | Intraperitoneal (i.p.) | 3 mg/kg, 3.5 mg/kg, 4 mg/kg | Monday, Wednesday, Friday for 3 weeks |

Table 2: VAL-083 Monotherapy Dosing in Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Models

| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |

| Murine Xenograft | Human NSCLC (A549 - TKI-sensitive) | Not Specified | 3 mg/kg | Not Specified | 26-day tumor growth delay compared to control | |

| Murine Xenograft | Human NSCLC (H1975 - TKI-resistant) | Not Specified | 4 mg/kg | Not Specified | Significant reduction in tumor volume after 27 days |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of VAL-083 in an Intracranial Glioblastoma Xenograft Model

This protocol outlines a typical experiment to evaluate the efficacy of VAL-083 in a preclinical mouse model of GBM.

1. Animal Model and Cell Line:

-

Animal: Female Rag2 mice.

-

Cell Lines: Human glioblastoma cell lines, such as U251 (TMZ-sensitive) or BT74 (TMZ-resistant).

2. Intracranial Tumor Implantation:

-

On day 0, surgically implant 7.5 x 10^4 human GBM cells intracranially into each mouse.

3. Animal Randomization and Grouping:

-

After a period of tumor establishment (e.g., 18 days), randomly assign mice to different treatment groups:

-

Group 1: Control (vehicle)

-

Group 2: Temozolomide (e.g., 30 mg/kg, i.p., once daily for 7 days for 3 weeks)

-

Group 3: VAL-083 (e.g., 3 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)

-

Group 4: VAL-083 (e.g., 4 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)

-

Group 5: VAL-083 (e.g., 5 mg/kg, i.p., Monday, Wednesday, Friday for 3 weeks)

-

4. Drug Preparation and Administration:

-

VAL-083: Prepare the required concentration in a suitable vehicle (e.g., sterile saline). Administer via intraperitoneal (i.p.) injection in a volume of 200 µL per 20g of body weight.

-

Temozolomide: Prepare and administer according to established protocols.

5. Monitoring and Endpoints:

-

Monitor the health of the animals daily, including clinical observations and body weight measurements.

-

The primary endpoint is overall survival.

-

Euthanize animals when they exhibit predefined signs of neurological impairment or significant weight loss.

6. Statistical Analysis:

-

Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and log-rank tests to determine statistical significance.

Visualizations

Signaling Pathway of VAL-083 Action

Caption: Mechanism of action of VAL-083 leading to cancer cell death.

Experimental Workflow for Preclinical Efficacy Study

Caption: Workflow for an in vivo efficacy study of VAL-083 in a GBM mouse model.

Application Notes and Protocols: In Vitro Evaluation of VAL-083 in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAL-083 (dianhydrogalactitol) is a first-in-class, bi-functional DNA-targeting agent that has demonstrated significant cytotoxic activity in various tumor types, including glioblastoma (GBM).[1][2][3] Its unique mechanism of action, which involves inducing inter-strand DNA cross-links at the N7-guanine, leads to DNA double-strand breaks and subsequent cell death.[1][4][5][6][7][8][9] Notably, this process circumvents the MGMT-mediated DNA repair pathway, a common mechanism of resistance to the standard-of-care chemotherapy for GBM, temozolomide.[1][8][9] Preclinical in vitro studies have indicated that VAL-083 acts as a radiosensitizer, enhancing the efficacy of radiation therapy, particularly in GBM cancer stem cells.[1][5][7][8][9]

These application notes provide a summary of the available in vitro data and detailed protocols for key experiments to evaluate the synergistic effects of VAL-083 and radiotherapy.

Mechanism of Action and Signaling Pathway

VAL-083 exerts its cytotoxic effects by creating cross-links within the DNA strands. This damage, when combined with the DNA double-strand breaks induced by ionizing radiation, overwhelms the cellular DNA damage response (DDR) mechanisms. The accumulation of irreparable DNA damage leads to prolonged cell cycle arrest, primarily at the G2/M phase, and ultimately triggers apoptotic cell death.[5]

Caption: Synergistic action of VAL-083 and radiotherapy leading to cell death.

Data Presentation

Table 1: Cell Cycle Distribution of Glioma Cells Treated with VAL-083

Data from a study on the effects of 1,2:5,6-dianhydrogalactitol (VAL-083) on the human glioma cell line LN229.

| Treatment (LN229 cells) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 65.4 ± 2.5 | 21.4 ± 1.8 | 13.2 ± 1.2 |

| VAL-083 (1 µmol/L) | 58.7 ± 4.1 | 20.5 ± 2.3 | 20.8 ± 3.5 |

| VAL-083 (2 µmol/L) | 42.1 ± 6.2 | 19.2 ± 1.5 | 38.7 ± 5.3 |

| VAL-083 (5 µmol/L) | 15.3 ± 3.8 | 16.1 ± 1.9 | 68.6 ± 2.1 |